molecular formula C8H5BrClNO B1445590 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole CAS No. 1226070-17-2

5-Bromo-7-chloro-2-methyl-1,3-benzoxazole

Cat. No. B1445590
M. Wt: 246.49 g/mol
InChI Key: VCZVBVOJGPFUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

Benzoxazole compounds were synthesized and confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity . The presence of electron withdrawing groups improved the antimicrobial activity .


Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure .


Chemical Reactions Analysis

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives vary. For example, 2-Methylbenzoxazole has a refractive index n20/D 1.550 (lit.), boiling point 178 °C (lit.), melting point 5-10 °C (lit.), and density 1.121 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Biological Potential

5-Bromo-7-chloro-2-methyl-1,3-benzoxazole and its derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The compound belongs to the benzoxazole class, known for their potential as anti-inflammatory, cytotoxic agents, and more. Studies have focused on synthesizing various derivatives and evaluating their biological activities, including anti-inflammatory, cytotoxicity against cancer cell lines, and antimicrobial effects.

One study highlights the synthesis of 2-halogenatedphenyl benzoxazole derivatives, emphasizing the importance of halogen atoms in enhancing the drug-likeness of these compounds. Among these, certain derivatives exhibited significant anti-inflammatory and cytotoxic activities, demonstrating the therapeutic potential of benzoxazole derivatives in treating inflammatory diseases and cancer (Thakral et al., 2022).

Another research area involves the use of benzoxazole derivatives as 5-HT3 receptor partial agonists, with implications for treating irritable bowel syndrome without constipation side effects, showcasing the versatility of benzoxazole compounds in addressing gastrointestinal disorders (Sato et al., 1998).

Antitumor and Antimicrobial Activities

Antitumor activities of benzothiazole and benzoxazole derivatives have been explored, revealing their inhibitory effects on breast cancer cell lines both in vitro and in vivo. Structure-activity relationship studies indicate the potency of these compounds against various cancer cell lines, suggesting their potential in cancer therapy (Shi et al., 1996).

Furthermore, novel thiofibrates bearing a 1,3-benzoxazole moiety have been synthesized and characterized, highlighting the diverse chemical modifications possible with the benzoxazole scaffold and their potential applications in drug development (NiranjanM & ChaluvarajuK, 2018).

Chemical Reactivity and Synthesis Techniques

The reactivity of benzoxazole compounds under different conditions has been studied, providing insights into synthetic strategies that could be employed to develop novel benzoxazole derivatives with desired biological activities. For example, unexpected reactivity observed in certain synthetic reactions opens up new pathways for creating complex benzoxazole-based molecules (Yao & Huang, 2010).

Safety And Hazards

2-Methylbenzoxazole has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It’s important to handle it with appropriate safety measures.

Future Directions

Given the wide spectrum of pharmacological activities of benzoxazole derivatives, there is an increased demand to develop newer antimicrobial agents . They are also being explored for their potential in treating cancer .

properties

IUPAC Name

5-bromo-7-chloro-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZVBVOJGPFUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-chloro-2-methyl-1,3-benzoxazole

CAS RN

1226070-17-2
Record name 5-bromo-7-chloro-2-methyl-1,3-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
Reactant of Route 3
Reactant of Route 3
5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
Reactant of Route 4
Reactant of Route 4
5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
Reactant of Route 5
Reactant of Route 5
5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
Reactant of Route 6
5-Bromo-7-chloro-2-methyl-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.